4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid
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Overview
Description
“4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” is a complex organic compound that features multiple functional groups, including azo, sulpho, and carbonylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative.
Introduction of the sulpho group: Sulphonation of the naphthol derivative is carried out using concentrated sulfuric acid.
Formation of the carbonylimino group: This involves the reaction of the azo compound with phosgene or a similar reagent to introduce the carbonylimino functionality.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts may be employed to enhance reaction rates.
Controlled temperature and pressure: Precise control of reaction conditions to ensure the desired product formation.
Purification steps: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Aromatic amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: The compound’s azo group makes it a candidate for use in dye formulations.
Materials Science:
Biology
Biological Staining: The compound may be used as a staining agent in biological research due to its chromophoric properties.
Medicine
Pharmaceuticals: Potential use as a precursor or intermediate
Properties
CAS No. |
93857-75-1 |
---|---|
Molecular Formula |
C48H34N8O14S2 |
Molecular Weight |
1011.0 g/mol |
IUPAC Name |
(E)-4-[5-[[4-[[3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-[(4-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]benzoyl]amino]-2-[(4-sulfonaphthalen-1-yl)diazenyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C48H34N8O14S2/c57-43(21-23-45(59)60)51-39-25-29(13-15-37(39)55-53-35-17-19-41(71(65,66)67)33-7-3-1-5-31(33)35)49-47(63)27-9-11-28(12-10-27)48(64)50-30-14-16-38(40(26-30)52-44(58)22-24-46(61)62)56-54-36-18-20-42(72(68,69)70)34-8-4-2-6-32(34)36/h1-26H,(H,49,63)(H,50,64)(H,51,57)(H,52,58)(H,59,60)(H,61,62)(H,65,66,67)(H,68,69,70)/b23-21+,24-22+,55-53?,56-54? |
InChI Key |
HOQCLWQSPIGQDI-DPBQSGAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=CC=C(C2=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C67)S(=O)(=O)O)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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